molecular formula C9H5BrClNO3S B2983437 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride CAS No. 1220229-87-7

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride

Cat. No. B2983437
Key on ui cas rn: 1220229-87-7
M. Wt: 322.56
InChI Key: FTJUXLZAEKFPGR-UHFFFAOYSA-N
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Patent
US08012980B2

Procedure details

A solution of 6-bromoisoquinolin-1(2H)-one (10 g) in chlorosulfuric acid (29.9 mL) was heated at 90° C. for 2 h. Chlorosulfuric acid (29.9 mL) was added, and the reaction mixture was poured onto ice (CAUTION). The resulting solid was filtered, washed with water, and dried in vacuo (25° C.) to give the subtitle compound as a beige solid (12.31 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.9 mL
Type
reactant
Reaction Step One
Quantity
29.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2.[S:13]([Cl:17])(=O)(=[O:15])[OH:14]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[C:5]2[S:13]([Cl:17])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C2C=CNC(C2=CC1)=O
Name
Quantity
29.9 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Two
Name
Quantity
29.9 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice (CAUTION)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo (25° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC(C2=CC1)=O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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